molecular formula C22H25NO4 B557419 Fmoc-N-Me-Nle-OH CAS No. 112883-42-8

Fmoc-N-Me-Nle-OH

Cat. No. B557419
M. Wt: 367,45 g/mole
InChI Key: RZZXDYZWHUAOEK-FQEVSTJZSA-N
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Description

“Fmoc-N-Me-Nle-OH” is a derivative of an amino acid used in chemical synthesis and peptide chemistry . It is also known as “Fmoc-N-methyl-L-norleucine” and has the empirical formula C22H25NO4 . It is typically used in peptide synthesis .


Molecular Structure Analysis

“Fmoc-N-Me-Nle-OH” has a molecular weight of 367.44 g/mol . The SMILES string representation of its structure is CCCCC@HC(=O)OCC1c2ccccc2-c3ccccc13)C(O)=O .


Chemical Reactions Analysis

“Fmoc-N-Me-Nle-OH” is used in peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

“Fmoc-N-Me-Nle-OH” is a white powder with a melting point of 114-121°C . It has a molecular weight of 367.44 g/mol and a density of 1.196±0.06 g/cm3 .

Scientific Research Applications

  • Peptide Synthesis

    • Fmoc-N-Me-Nle-OH is used as a building block for peptide synthesis .
    • The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group used in the synthesis of peptides. The Fmoc group is removed during the synthesis process, allowing the peptide chain to be extended .
  • Self-Assembly and Hydrogel Formation

    • Fmoc-dipeptides, which could include Fmoc-N-Me-Nle-OH, have been studied for their ability to self-assemble and form hydrogels .
  • Synthesis of N-α-methyl-isoleucine Amino-acid Residues

    • Fmoc-N-Me-Ile-OH is used as a building block for the introduction of N-α-methyl-isoleucine amino-acid residues by Fmoc SPPS .
  • Temporary Protection of Carboxylic Group

    • The 2-CTC resin was used to temporarily protect the carboxylic group during peptide synthesis, with Fmoc-N-Me-Nle-OH being incorporated onto the resin for this purpose .
  • Fmoc Protection of Amines and Amino Acids

    • Fmoc-N-Me-Nle-OH can be used for the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols and amino phenols .
    • This process is reported to be efficient and environmentally friendly, and can be carried out in aqueous media under mild and catalyst-free conditions .
    • The reaction is chemoselective in the presence of ambident nucleophiles .
  • pH-Controlled Ambidextrous Gelation

    • An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation .
    • This gelation is significant among gelators and has several advantages, including pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
    • The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

Safety And Hazards

“Fmoc-N-Me-Nle-OH” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZXDYZWHUAOEK-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427132
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-Me-Nle-OH

CAS RN

112883-42-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Zhao - 2013 - search.proquest.com
Combinatorial chemistry is one of the most important technological advances in the last century in the field of biomedicine and material sciences. Allowing rapid synthesis and screening …
Number of citations: 0 search.proquest.com
LIQ SUN, Q ZHAO, E MULL, EP GILLIS, PM SCOLA - ic.gc.ca
The present disclosure provides novel macrocyclic peptides which inhibit the PD-1/PD-L1 and PD-L1/CD80 protein/protein interaction, and thus are useful for the amelioration of various …
Number of citations: 2 www.ic.gc.ca

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